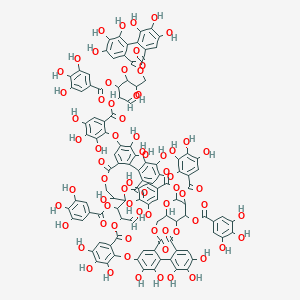
Methanesulfonyl cyanide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of methane sulfonyl derivatives has been studied using various methods. For instance, the molecular structure of methane sulfonyl chloride was investigated through electron diffraction, revealing geometrical parameters such as bond lengths and angles that are crucial for understanding the structure of related compounds like methanesulfonyl cyanide . These parameters include the C–H, S–O, S–C, and Cl–S bond lengths, as well as the Cl–S–C, O–S–O, Cl–S–O, and H–C–H angles. Such detailed structural information is essential for the synthesis and application of methanesulfonyl compounds in chemical reactions.
Synthesis Analysis
Methanesulfonyl iodide, a related compound, can be synthesized in aqueous solutions from the reaction of triiodide with methanesulfinate, forming dichroic crystals under certain conditions. This process involves coordination through oxygen atoms to metal cations and is characterized by a specific S–I bond length . Similarly, methanesulfonyl cyanide can be synthesized and used in various chemical transformations, such as O-sulfinylation of alcohols, which suggests a potential route for the synthesis of methanesulfonyl cyanide itself .
Chemical Reactions Analysis
Methanesulfonyl cyanide reacts with alcohols in the presence of bases to yield sulfinates, a reaction that is proposed to involve sulfinyl cyanates as intermediates . Methanetrisulfonic acid, another derivative, has been found to be an extremely effective catalyst in reactions like Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions, which could be relevant for the reactivity of methanesulfonyl cyanide . Additionally, methanesulfonic acid has been used in the reductive ring-opening of O-benzylidene acetals, indicating the versatility of methanesulfonyl compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonyl compounds are diverse. For example, methanesulfonyl iodide solutions display an absorbance maximum at 309 nm, and the equilibrium formation of the sulfonyl iodide is rapid, with a specific equilibrium constant . The microbial metabolism of methanesulfonic acid, a related compound, shows that it is a stable strong acid and a key intermediate in the biogeochemical cycling of sulfur, highlighting the stability and environmental relevance of these compounds . The OH-radical-induced oxidation of methanesulfinic acid leads to the formation of methanesulfonic acid, among other products, suggesting the reactivity of methanesulfonyl compounds under oxidative conditions .
Applications De Recherche Scientifique
Electrodeposition in Copper and Tin Plating : Methanesulfonic acid, related to methanesulfonyl cyanide, is used as a supporting electrolyte in copper and tin plating. This substance is preferred due to its low toxicity, volatility, good biodegradability, and efficient conductivity (Pewnim & Roy, 2015).
High-Performance Liquid Chromatography : Methanesulfonic acid is utilized as an eluent and electrolyte in high-performance liquid chromatography for detecting alcohols, aldehydes, sulfites, cyanides, sulfides, ketones, and sulfoxides (Cheng et al., 2007).
Synthesis of Indole Rings : The N-methanesulfonyl or N-ethoxycarbonyl derivatives of 2-ethynylanilines are cyclized into indoles catalyzed by copper(II) salts, demonstrating an application in organic synthesis (Hiroya et al., 2002).
Study of Nucleophilic Substitution at Sulfur : Methanesulfinyl derivatives undergo nucleophilic substitution reactions at sulfur, explored through Hartree-Fock, MP2, and DFT computations, providing insights into chemical reaction mechanisms (Norton et al., 2005).
Methane Activation in Heterogeneous Catalysis : Methane, including its derivatives like methanesulfonyl cyanide, plays a crucial role in the supply of energy, chemicals, and fuels, and its activation through heterogeneous catalysis has significant industrial implications (Horn & Schlögl, 2014).
Synthesis of Methyl Sulfonamide : Methanesulfonyl chloride is used to synthesize methylsulfonamide, demonstrating an application in chemical synthesis and industrial processes (Zhao, 2002).
Trace Gas Detection : Methanesulfonic acid aids in the highly sensitive detection of gases like hydrogen cyanide and methane, showcasing its application in environmental monitoring (Peltola et al., 2013).
Synthesis of Tetrasubstituted Carbon Stereocenters : Methanesulfonylation reaction is used for creating sulfone-containing tetrasubstituted carbon stereocenters, illustrating its utility in complex organic syntheses (Zhou et al., 2021).
'Green' Methodology in Organic Chemistry : Benzoyl cyanide in an ionic liquid is used for efficient and selective benzoylation of nucleosides, representing an environmentally friendly approach in organic synthesis (Prasad et al., 2005).
Regioselective Methanesulfonylation : Demonstrates the use of methanesulfonic anhydride for regioselective methanesulfonylation of simple aromatics, an important process in organic synthesis (Smith et al., 2004).
Morphology Studies in Polymer Blends : Methanesulfonic acid is used to study the morphology of conductive polyaniline blended with poly(4-vinyl pyridine), showing its role in materials science (Su & Hong, 2001).
OH-Radical-Induced Oxidation Studies : Methanesulfinic acid reacts with hydroxyl radicals, contributing to the understanding of radical-induced oxidation processes in chemistry (Flyunt et al., 2001).
Biotechnological Applications of Methanotrophs : Methanotrophs, using methane as their sole carbon source, have potential biotechnological applications, indicating the value of methane and its derivatives in biotechnology (Strong et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methylsulfonylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2S/c1-6(4,5)2-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIOAAJCOKZGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178919 | |
| Record name | Methanesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonyl cyanide | |
CAS RN |
24225-08-9 | |
| Record name | Methanesulfonyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24225-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024225089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulphonyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANESULFONYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW92GFM7UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)


